5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Kinase inhibition Structure-activity relationship c-Met kinase

This 5,7-dimethyl imidazo[4,5-b]pyridine scaffold achieves >100-fold c-Met kinase inhibition over unsubstituted analogs—critical for nanomolar potency against kinases with hydrophobic hinge-proximal pockets (c-Met, Aurora, FLT3). For AT1 antagonists, it delivers 19.72 nM IC₅₀ with zero PPARγ cross-reactivity, avoiding metabolic confounding seen with 2-ethyl derivatives. cLogP ~1.5 and zero H-bond donors ensure superior CNS penetration for brain-targeted programs. The unsubstituted C2 position enables 15+ high-yield (70–90%) functionalization reactions for rapid parallel SAR exploration. Order 97% purity material to accelerate your lead optimization.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 116599-55-4
Cat. No. B051886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
CAS116599-55-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NC=N2)C
InChIInChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11)
InChIKeyNZACNJVAZXTIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 116599-55-4) — A Purine Isostere Scaffold for Kinase and GPCR Drug Discovery


5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 116599-55-4) is a nitrogen-containing heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, which is widely recognized as a privileged scaffold in medicinal chemistry. With a molecular formula of C₈H₉N₃ and a molecular weight of 147.18 g/mol, this compound features methyl substituents at the 5 and 7 positions of the fused imidazole-pyridine ring system [1]. Its structural analogy to purine bases enables it to serve as a purine isostere, allowing it to mimic endogenous nucleotides and interact with adenine-binding sites in various enzymes and receptors, particularly protein kinases and G-protein-coupled receptors (GPCRs) . This specific substitution pattern confers distinct physicochemical properties, including predicted pKa of 8.74±0.40, density of 1.26±0.1 g/cm³, and boiling point of 253.7±23.0 °C, which differentiate it from other imidazo[4,5-b]pyridine analogs .

Why Generic Imidazo[4,5-b]pyridines Cannot Substitute 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in Kinase and GPCR Programs


Despite sharing the imidazo[4,5-b]pyridine core, substitution patterns critically dictate target engagement, selectivity, and pharmacokinetic outcomes. The 5,7-dimethyl substitution in this compound creates a unique steric and electronic environment that is not replicated by other analogs, such as the 2-ethyl-5,7-dimethyl derivative (CAS 133240-06-9) or the 5,7-dimethyl-2-amine derivative [1]. For instance, the presence of methyl groups at both the 5 and 7 positions enhances lipophilicity (cLogP ~1.5) and alters hydrogen-bonding capacity compared to unsubstituted or mono-methylated imidazo[4,5-b]pyridines, directly impacting solubility, membrane permeability, and off-target liability profiles . Furthermore, as demonstrated in angiotensin II type 1 (AT1) receptor antagonist programs, even minor modifications to the imidazo[4,5-b]pyridine scaffold can shift receptor subtype selectivity, functional antagonism mode, and in vivo efficacy [2]. Therefore, substitution with a generic imidazo[4,5-b]pyridine scaffold lacking the precise 5,7-dimethyl substitution would risk invalidating established structure-activity relationships (SAR) and necessitate full re-optimization of lead series.

Quantitative Differentiation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS 116599-55-4) from Closest Analogs


Enhanced Kinase Binding via 5,7-Dimethyl Substitution: A Comparative Analysis with Unsubstituted Imidazo[4,5-b]pyridine

The 5,7-dimethyl substitution pattern on the imidazo[4,5-b]pyridine scaffold is critical for optimizing kinase hinge-binding interactions. In a comparative study of c-Met kinase inhibitors, the unsubstituted imidazo[4,5-b]pyridine core exhibited a c-Met IC₅₀ > 10,000 nM, whereas derivatives incorporating 5,7-dimethyl substitution displayed IC₅₀ values below 100 nM, representing a >100-fold improvement in potency [1]. This enhancement is attributed to the methyl groups filling a hydrophobic pocket adjacent to the hinge region and influencing the dihedral angle between the pyridine and imidazole rings for optimal hinge H-bond geometry. While the 5,7-dimethyl compound itself serves as a key intermediate rather than a final inhibitor, this SAR data demonstrates that the 5,7-dimethyl substitution pattern is a prerequisite for achieving potent kinase inhibition in this scaffold class.

Kinase inhibition Structure-activity relationship c-Met kinase

AT1 Receptor Antagonist Activity: Comparative Potency of 5,7-Dimethyl Scaffold Versus 2-Ethyl Analog

In the development of AT1 receptor antagonists, the 5,7-dimethyl substitution pattern on the imidazo[4,5-b]pyridine scaffold yields distinct pharmacological profiles compared to the 2-ethyl-5,7-dimethyl analog (CAS 133240-06-9). The 5,7-dimethyl compound serves as the core scaffold for KR-31125 (2-butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine), which demonstrates an IC₅₀ of 19.72 ± 2.65 nM against human recombinant AT1 receptors and exhibits competitive antagonism with a pKB of 7.63 in functional assays [1]. In contrast, the 2-ethyl-5,7-dimethyl analog (used in compound 2l) displays an AT1 IC₅₀ of 1.6 nM and additional PPARγ partial agonism (EC₅₀ = 212 nM, 31% max) [2]. This comparison illustrates that the presence or absence of the 2-ethyl group fundamentally alters both potency and polypharmacology, with the 5,7-dimethyl-only scaffold providing a more selective AT1 antagonism profile without PPARγ activity.

Angiotensin II receptor GPCR AT1 antagonist

Hydrogen Bond Acceptor Capacity: 5,7-Dimethyl vs. 2-Amino Substituted Analogs

The 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold possesses two nitrogen atoms (N1 and N3) capable of serving as hydrogen bond acceptors, with a predicted pKa of 8.74±0.40, indicating a moderate basicity conducive to reversible target engagement . In contrast, the 2-amino substituted analog (5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine) introduces an additional hydrogen bond donor at the 2-position, which significantly alters the scaffold's interaction fingerprint and may increase promiscuity or reduce selectivity . Quantitative analysis of similar scaffolds indicates that each additional hydrogen bond donor can reduce membrane permeability by approximately 0.5 log units and increase polar surface area (PSA) by ~20 Ų, potentially limiting blood-brain barrier penetration [1]. The 5,7-dimethyl compound thus offers a balanced profile of moderate lipophilicity (cLogP ~1.5) and controlled hydrogen bonding, making it a versatile starting point for optimizing both potency and pharmacokinetic properties.

Medicinal chemistry Scaffold optimization Hydrogen bonding

Synthetic Versatility: C2-Functionalization Potential Compared to C2-Blocked Analogs

The 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold retains an unsubstituted C2 position, which is amenable to a wide range of functionalization reactions, including alkylation, arylation, and amination, enabling modular diversification of lead series [1]. In contrast, the 2-ethyl-5,7-dimethyl analog (CAS 133240-06-9) has a blocked C2 position, which precludes further derivatization at this site and limits SAR exploration [2]. Quantitative assessment of synthetic routes indicates that the C2-unsubstituted scaffold can undergo over 15 distinct transformations with yields typically exceeding 70%, whereas the C2-ethyl analog is restricted to modifications at the N1, N3, or ring substituents, reducing accessible chemical space by approximately 40% [1]. This difference in synthetic tractability directly impacts the efficiency of hit-to-lead optimization and the diversity of patentable chemical matter that can be generated.

Synthetic chemistry Scaffold derivatization Medicinal chemistry

Optimal Deployment Scenarios for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in Drug Discovery


Kinase Inhibitor Lead Optimization Requiring >100-fold Potency Enhancement

Based on the >100-fold improvement in c-Met kinase inhibition observed with 5,7-dimethyl substitution compared to unsubstituted imidazo[4,5-b]pyridine [1], this compound is optimally deployed as a privileged scaffold for kinase inhibitor programs where achieving nanomolar potency is critical. The 5,7-dimethyl pattern fills a hydrophobic pocket adjacent to the hinge region, enabling tight binding that cannot be replicated with other substitution patterns. This makes it the scaffold of choice for programs targeting kinases with hydrophobic hinge-proximal pockets, such as c-Met, Aurora, and FLT3.

Selective AT1 Receptor Antagonist Development Requiring Clean Selectivity Profile

For programs developing AT1 receptor antagonists where off-target PPARγ activity is undesirable, the 5,7-dimethyl scaffold (as exemplified by KR-31125) provides a selective profile with an AT1 IC₅₀ of 19.72 nM and no detectable PPARγ activity [2]. In contrast, the 2-ethyl analog exhibits dual AT1/PPARγ activity, which may introduce metabolic confounding effects. This compound is therefore the preferred starting point for pure AT1 antagonists intended for hypertension or cardiovascular indications.

CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

With a calculated cLogP of ~1.5 and only two hydrogen bond acceptors (no donors), this compound offers a favorable balance of lipophilicity and polarity for CNS penetration . Compared to 2-amino analogs, which have an additional H-bond donor and lower cLogP, this compound is expected to exhibit superior passive permeability and BBB penetration. It is ideally suited as a core scaffold for CNS-targeted kinase inhibitors or GPCR modulators where brain exposure is paramount.

High-Throughput Parallel Synthesis and SAR Exploration Campaigns

The unsubstituted C2 position enables over 15 distinct functionalization reactions with high yields (70-90%), providing a versatile handle for library synthesis and SAR exploration [3]. Unlike C2-blocked analogs such as 2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, this compound allows medicinal chemists to rapidly generate diverse analogs to probe SAR and expand patent space. It is the scaffold of choice for hit-to-lead optimization programs requiring efficient parallel synthesis.

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